4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

This halogenated hydrazine offers a privileged 4-chloro-3-trifluoromethyl motif that drives CNS drug discovery (enhances BBB penetration), agrochemical performance (improves plant cuticle penetration), and streamlines heterocyclic synthesis via faster SNAr/condensation steps. The unique substitution pattern enables novel Hsp90 inhibitor mechanisms (e.g., DCZ3112) and affords a distinct steric/electronic profile that mono-substituted or regioisomeric analogs cannot replicate. Ideal for hit-to-lead campaigns needing enhanced metabolic stability, cellular permeability, and reliable building-block reactivity.

Molecular Formula C7H7Cl2F3N2
Molecular Weight 247.04 g/mol
CAS No. 40566-70-9
Cat. No. B1350681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
CAS40566-70-9
Molecular FormulaC7H7Cl2F3N2
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)C(F)(F)F)Cl.Cl
InChIInChI=1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
InChIKeyQRUXYYKTFMZWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS 40566-70-9): A Dual-Substituted Building Block for Agrochemical and Pharmaceutical Intermediates


4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 40566-70-9) is a halogenated aromatic hydrazine derivative of the formula C₇H₇Cl₂F₃N₂ and molecular weight 247.05 g/mol [1]. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoles and pyrazolines. Its defining structural feature is the concurrent presence of both an electron-withdrawing chloro group at the 4-position and a highly lipophilic trifluoromethyl (-CF₃) group at the 3-position on the phenyl ring, which are known to synergistically modulate the physicochemical and pharmacokinetic properties of the resulting downstream products .

Why In-Class 4-Chloro-3-(trifluoromethyl)phenylhydrazine Analogs Are Not Simply Interchangeable


Phenylhydrazine derivatives are not a monolithic class; subtle variations in the position and electronic nature of ring substituents can profoundly alter their reactivity and the biological profile of the final products. Simply substituting a different regioisomer (e.g., 2-trifluoromethyl) or a mono-substituted analog (e.g., 4-chlorophenylhydrazine) is not a straightforward substitution. The unique 4-chloro, 3-trifluoromethyl substitution pattern on the target compound imparts a specific steric and electronic environment that can be essential for achieving desired binding conformations in target molecules like kinase inhibitors, or for optimizing critical properties such as metabolic stability and cellular permeability in the final compound . The evidence below quantifies key differences in properties such as lipophilicity and enzyme inhibition that highlight the specific procurement value of this exact regioisomer.

Quantitative Differentiation of 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride: Key Procurement Data


Comparative cLogP Analysis: Superior Lipophilicity vs. Mono-Substituted and Regioisomeric Analogs

The presence of both the chloro and trifluoromethyl groups on the phenyl ring of the target compound substantially increases its calculated partition coefficient (cLogP) compared to mono-substituted analogs. Computational modeling and literature data confirm that a single -CF₃ group increases lipophilicity, and the addition of a chloro group further augments this effect [1]. For example, a comparative analysis shows the following calculated logP values: 4-chlorophenylhydrazine (ClogP ~1.7), 3-trifluoromethylphenylhydrazine (ClogP ~2.1), and the target 4-chloro-3-(trifluoromethyl)phenylhydrazine (ClogP ~2.9). This difference of +1.2 and +0.8 logP units, respectively, indicates a >10-fold increase in lipophilicity, which is a critical driver for membrane permeability and target engagement in cellular assays [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Hsp90 Inhibitor Potency: Enabling Potent Activity in a HER2-Positive Breast Cancer Model

The compound serves as a key intermediate in the synthesis of DCZ3112, a novel Hsp90 inhibitor . DCZ3112, which incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety, was shown to bind directly to the N-terminal domain of Hsp90 and inhibit the Hsp90-Cdc37 interaction without affecting ATPase activity. In functional assays, DCZ3112 demonstrated potent anti-proliferative activity, with an IC₅₀ of 0.32 µM against SK-BR-3 cells, a HER2-positive breast cancer cell line [1]. Critically, DCZ3112 retained activity against cells resistant to the classical ATP-competitive Hsp90 inhibitor geldanamycin, highlighting a unique mechanism of action enabled by its specific chemical structure [1].

Oncology Kinase Inhibition Chemical Probe

Electron-Withdrawing Group Synergy: Predicted Enhanced Reactivity in Nucleophilic Aromatic Substitution

The 4-chloro-3-(trifluoromethyl)phenyl scaffold is designed for enhanced reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing -CF₃ group at the meta position and the -Cl group at the para position synergistically activate the ring towards nucleophilic attack at the position ortho to the chloro group [1]. This is supported by Hammett sigma constants, where σm for -CF₃ is 0.43 and σp for -Cl is 0.23, leading to a combined activation effect (Σσ ≈ 0.66) that is significantly greater than for analogs like 3-trifluoromethylphenylhydrazine (Σσ ≈ 0.43) or 4-chlorophenylhydrazine (Σσ ≈ 0.23) [2]. This enhanced electrophilicity is predicted to result in faster reaction kinetics and higher yields in the formation of downstream products like pyrazoles and hydrazones.

Organic Synthesis Reaction Optimization Building Block Reactivity

Optimal Scientific and Industrial Use Cases for 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride


Synthesis of Non-ATP-Competitive Kinase and Chaperone Inhibitors

Based on evidence from the synthesis of DCZ3112, this compound is ideally suited for programs developing inhibitors of protein-protein interactions, particularly for challenging targets like Hsp90 where traditional ATP-competitive inhibitors face resistance. The specific substitution pattern is crucial for the novel mechanism of action demonstrated by DCZ3112 [1].

Construction of Pyrazole-Based Agrochemicals Requiring Optimized Lipophilicity

The significantly higher ClogP of this building block compared to its analogs makes it the reagent of choice for synthesizing pyrazole and pyrazoline fungicides or herbicides. The enhanced lipophilicity improves plant cuticle penetration and systemic movement, which are critical performance parameters for crop protection agents [2].

Development of CNS-Penetrant Drug Candidates

The dual substitution pattern with -Cl and -CF₃ is a privileged motif for enhancing blood-brain barrier (BBB) penetration. Medicinal chemists aiming to develop CNS drugs can leverage this intermediate to introduce a pharmacophore that is known to increase brain exposure, as supported by its favorable lipophilicity profile and electronic properties [3].

Efficient One-Pot Synthesis of Complex Heterocycles

For process chemists, the enhanced electrophilicity of this arylhydrazine, as predicted by its Hammett constants, suggests it will undergo faster and cleaner reactions in SNAr and condensation steps. This makes it a valuable building block for streamlining the synthesis of complex heterocyclic libraries in medicinal chemistry hit-to-lead campaigns, potentially improving overall synthetic yield and purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.